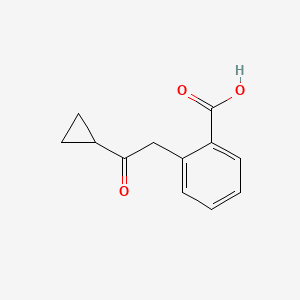

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-cyclopropyl-2-oxoethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-11(8-5-6-8)7-9-3-1-2-4-10(9)12(14)15/h1-4,8H,5-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYCFCOTEMTDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-Depth Technical Guide to the Synthesis of 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(2-cyclopropyl-2-oxoethyl)benzoic acid, a valuable intermediate in medicinal chemistry and drug discovery. The presented methodology circumvents the challenges associated with direct Friedel-Crafts acylation of deactivated benzoic acid systems by employing a strategic three-step sequence: directed ortho-lithiation of benzoic acid, reaction with cyclopropylacetaldehyde, and subsequent oxidation of the resulting secondary alcohol. This guide offers detailed, step-by-step experimental protocols, discusses the rationale behind the chosen synthetic strategy, and provides visualizations of the key transformations.

Introduction

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid is a bespoke chemical entity of significant interest in the field of organic and medicinal chemistry. Its unique structural architecture, featuring a benzoic acid moiety ortho-substituted with a cyclopropyl ketone-containing side chain, renders it a versatile building block for the synthesis of more complex molecules, including novel therapeutic agents. The presence of both a carboxylic acid and a ketone functional group provides two distinct handles for further chemical elaboration, enabling the exploration of diverse chemical space in drug discovery programs.

Direct synthesis of such ortho-acylated benzoic acids via classical methods like Friedel-Crafts acylation is often challenging due to the electron-withdrawing and deactivating nature of the carboxylic acid group. This guide details a more strategic and reliable approach that leverages the power of directed ortho-metalation to achieve the desired substitution pattern with high regioselectivity.

Overall Synthetic Strategy

The synthesis of 2-(2-cyclopropyl-2-oxoethyl)benzoic acid is accomplished through a three-step sequence, as illustrated in the workflow diagram below. This strategy begins with the deprotonation of the carboxylic acid proton of benzoic acid, followed by a highly regioselective deprotonation at the ortho position using a strong lithium amide base. The resulting dianion is then trapped with a suitable electrophile, cyclopropylacetaldehyde, to introduce the core of the desired side chain. The final step involves the selective oxidation of the newly formed secondary alcohol to the target ketone.

Caption: Overall workflow for the synthesis of 2-(2-cyclopropyl-2-oxoethyl)benzoic acid.

Part 1: Synthesis of the Intermediate - 2-(1-Hydroxy-2-cyclopropylethyl)benzoic acid

The initial phase of the synthesis focuses on the creation of the key intermediate, 2-(1-hydroxy-2-cyclopropylethyl)benzoic acid, through a directed ortho-lithiation reaction.

Rationale and Mechanistic Considerations

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In this synthesis, the carboxylic acid group of benzoic acid, after deprotonation, acts as a directed metalation group (DMG). The lithium cation of the initial lithium benzoate salt coordinates to the deprotonated carboxylate, positioning the organolithium base (sec-butyllithium complexed with TMEDA) to abstract a proton from the adjacent ortho position. This results in the formation of a stable 2-lithiobenzoate dianion.[1][2] This highly nucleophilic species can then react with an electrophile, in this case, cyclopropylacetaldehyde, to form a new carbon-carbon bond specifically at the C-2 position.

Sources

Spectroscopic Data for 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and established scientific principles.

Introduction

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid is a molecule of interest in medicinal chemistry and organic synthesis, featuring a benzoic acid moiety, a ketone, and a cyclopropyl ring.[1] The unique combination of these functional groups imparts specific chemical properties and potential biological activities. Accurate structural elucidation through spectroscopic methods is paramount for its application in research and development. This guide will delve into the theoretical basis and practical application of NMR, IR, and MS for the definitive characterization of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid, highlighting the key functional groups that will be referenced throughout this guide.

Caption: Molecular structure of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | broad singlet | 1H | Carboxylic acid (-COOH) |

| ~8.10 | doublet of doublets | 1H | Aromatic (H-6) |

| ~7.60 | triplet of doublets | 1H | Aromatic (H-4) |

| ~7.45 | triplet of doublets | 1H | Aromatic (H-5) |

| ~7.30 | doublet of doublets | 1H | Aromatic (H-3) |

| ~4.30 | singlet | 2H | Methylene (-CH₂-) |

| ~2.00 | multiplet | 1H | Cyclopropyl (-CH-) |

| ~1.10 | multiplet | 2H | Cyclopropyl (-CH₂-) |

| ~0.90 | multiplet | 2H | Cyclopropyl (-CH₂-) |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton: The proton of the carboxylic acid is expected to be significantly deshielded, appearing as a broad singlet at a very downfield chemical shift (around 11-12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Due to the ortho substitution pattern, they will exhibit complex splitting patterns (doublets of doublets, triplets of doublets) arising from both ortho and meta couplings.

-

Methylene Protons: The two protons of the methylene group adjacent to the aromatic ring and the ketone are diastereotopic and would be expected to appear as a singlet around 4.30 ppm.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring are in a strained environment and are shielded, thus appearing at upfield chemical shifts. The single methine proton will be a multiplet around 2.00 ppm, while the two sets of non-equivalent methylene protons will appear as complex multiplets around 1.10 and 0.90 ppm.

¹³C NMR (Carbon-13) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~205.0 | Ketone Carbonyl (C=O) |

| ~172.0 | Carboxylic Acid Carbonyl (C=O) |

| ~140.0 | Aromatic (Quaternary C-2) |

| ~134.0 | Aromatic (Quaternary C-1) |

| ~133.0 | Aromatic (CH) |

| ~131.5 | Aromatic (CH) |

| ~128.0 | Aromatic (CH) |

| ~126.0 | Aromatic (CH) |

| ~45.0 | Methylene (-CH₂-) |

| ~18.0 | Cyclopropyl (-CH-) |

| ~11.0 | Cyclopropyl (-CH₂-) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbons: Two distinct downfield signals are expected for the two carbonyl carbons. The ketone carbonyl will be further downfield (around 205.0 ppm) compared to the carboxylic acid carbonyl (around 172.0 ppm).

-

Aromatic Carbons: Six signals are expected in the aromatic region (120-145 ppm). Two of these will be quaternary (lacking attached protons), corresponding to the carbons bearing the carboxylic acid and the ethyl-ketone substituent. The remaining four will be tertiary carbons (with attached protons).

-

Aliphatic Carbons: The methylene carbon will appear around 45.0 ppm. The cyclopropyl carbons are shielded due to ring strain, with the methine carbon appearing around 18.0 ppm and the methylene carbons around 11.0 ppm.

Experimental Protocol for NMR Spectroscopy

Caption: Standard workflow for acquiring NMR spectra.

For a detailed protocol on NMR sample preparation, refer to guidelines from established research institutions.[2][3][4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

| 3300-2500 | Broad, Strong | Carboxylic Acid | O-H stretch |

| 1700-1725 | Strong, Sharp | Ketone | C=O stretch |

| 1680-1710 | Strong, Sharp | Carboxylic Acid | C=O stretch |

| 1600-1450 | Medium | Aromatic Ring | C=C stretches |

| 1320-1210 | Strong | Carboxylic Acid | C-O stretch |

| 3080-3000 | Medium | Aromatic & Cyclopropyl | C-H stretches |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.[7]

-

C=O Stretches: Two distinct, strong, and sharp peaks are anticipated in the carbonyl region. The ketone C=O stretch is expected around 1700-1725 cm⁻¹. The carboxylic acid C=O stretch will appear at a slightly lower wavenumber, typically around 1680-1710 cm⁻¹, due to conjugation and hydrogen bonding.[8]

-

Aromatic C=C Stretches: Several medium intensity bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

-

C-O Stretch: A strong band in the 1320-1210 cm⁻¹ region corresponds to the C-O stretching vibration of the carboxylic acid.

-

C-H Stretches: Absorptions for the aromatic and cyclopropyl C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.[7]

Caption: General workflow for ATR-FTIR analysis.

A standard procedure involves acquiring 16 to 32 scans with a resolution of 4 cm⁻¹.[9][10][11][12][13]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern. Electron Ionization (EI) is a common hard ionization technique that leads to extensive fragmentation.[14][15][16][17]

Predicted Mass Spectrometry Data (Electron Ionization)

-

Molecular Ion (M⁺˙): m/z 204 (corresponding to the molecular formula C₁₂H₁₂O₃)

-

Key Fragment Ions:

| m/z | Proposed Fragment |

| 187 | [M - OH]⁺ |

| 159 | [M - COOH]⁺ |

| 135 | [M - C₃H₅CO]⁺ |

| 105 | [C₆H₄CH₂CO]⁺ |

| 77 | [C₆H₅]⁺ |

| 69 | [C₃H₅CO]⁺ |

Proposed Fragmentation Pathway:

The fragmentation of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid under EI-MS is expected to be initiated by the loss of an electron to form the molecular ion (m/z 204). Subsequent fragmentation can occur through several pathways:

-

Loss of a hydroxyl radical (-OH): Cleavage of the C-O bond in the carboxylic acid group can lead to the formation of an acylium ion at m/z 187.[18]

-

Loss of a carboxyl radical (-COOH): Cleavage of the bond between the aromatic ring and the carboxylic acid group results in a fragment at m/z 159.[19]

-

Alpha-cleavage at the ketone: The bond between the carbonyl carbon and the cyclopropyl group can break, leading to the loss of a cyclopropylcarbonyl radical and the formation of a benzylic cation at m/z 135.

-

Cleavage adjacent to the aromatic ring: Fragmentation of the bond between the methylene group and the aromatic ring can result in the formation of a cyclopropyl acylium ion at m/z 69.[20]

-

Further Fragmentation: The initial fragments can undergo further fragmentation, such as the loss of carbon monoxide (CO) from acylium ions, leading to smaller, stable ions like the phenyl cation at m/z 77.

Caption: Proposed EI mass spectrometry fragmentation pathway.

The "ortho effect" can also influence fragmentation in ortho-substituted benzoic acids, potentially leading to characteristic rearrangements and fragment ions.[21][22][23]

Experimental Protocol for GC-EI-MS

For volatile and thermally stable compounds like this, Gas Chromatography (GC) coupled with EI-MS is a suitable analytical technique.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compound will be separated from any impurities on a capillary column (e.g., a 30 m DB-5ms column). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 280 °C), and then hold for a few minutes.

-

Ionization and Mass Analysis: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. The data and protocols presented in this guide serve as a robust reference for researchers and scientists working with this compound, ensuring its accurate identification and facilitating its use in further scientific endeavors.

References

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria, 13(2), 83–94. [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

NIST. (n.d.). Benzoic acid, 2-methylpropyl ester. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Ng, K. F., & Lee, C. Y. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical biochemist. Reviews, 23(1), 1–14. [Link]

-

SpectraBase. (n.d.). 2-[2-(2-Naphthyl)-2-oxoethyl]benzoic acid - Optional[13C NMR] - Chemical Shifts. [Link]

-

ACS Publications. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

-

Journal of the American Chemical Society. (2024, April 25). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. [Link]

-

Todua, N. G., & Mikaia, A. I. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. [Link]

-

PubChem. (n.d.). 2-(2-Oxoethyl)benzoic acid. [Link]

-

Doc Brown's Chemistry. (2026, February 24). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... [Link]

-

ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. Droplet is confined.... [Link]

-

SciSpace. (2008). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

-

Western University. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). Reductive Tandem Fragmentation-Cyclization of a-Cyclopropyl Ketones to Bicyclic Structures. [Link]

-

Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. [Link]

-

Wikipedia. (n.d.). Electron ionization. [Link]

-

ChemRxiv. (2025, July 28). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. [Link]

-

Physical Chemistry Lab #2. (n.d.). ATR-FTIR spectroscopy study of hydrogen bonding trends. [Link]

-

ResearchGate. (n.d.). Experimental high-resolution solid-state 13 C NMR data for the 1:1.... [Link]

-

Verlag der Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

MDPI. (2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]

-

PMC. (2020, December 21). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. [Link]

-

Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

YouTube. (2017, July 26). Using an IR Spectrometer: Solid Benzoic Acid. [Link]

-

UCL, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

Sources

- 1. 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid| [benchchem.com]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. organomation.com [organomation.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. mt.com [mt.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. stemed.site [stemed.site]

- 11. FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 14. Electron ionization - Wikipedia [en.wikipedia.org]

- 15. rroij.com [rroij.com]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 18. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. benchchem.com [benchchem.com]

- 21. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tsapps.nist.gov [tsapps.nist.gov]

Strategic Application of 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid in Drug Discovery: A Technical Guide to Privileged Scaffold Synthesis and Biological Evaluation

Executive Summary & Chemical Rationale

In modern drug discovery, the pursuit of novel biological activity often begins not with a terminal drug molecule, but with a highly optimized, strategically designed building block. 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid (CAS: 2375261-91-7) represents a masterclass in such intermediate design 1. Rather than exhibiting direct biological activity in its native state, this ortho-substituted benzoic acid is a high-value precursor engineered specifically for the Castagnoli-Cushman Reaction (CCR) 2.

From a medicinal chemistry perspective, the architecture of this molecule is deliberate:

-

The Ortho-Oxoethyl Motif: Provides the necessary electronic environment to act as a functional equivalent to homophthalic anhydride when properly activated 3.

-

The Cyclopropyl Ring: Introduces critical sp³ character (

) to the resulting scaffolds. Unlike flat aromatic appendages, the cyclopropyl group increases lipophilicity without compromising aqueous solubility, while offering superior metabolic stability against CYP450-mediated oxidation 1.

By reacting this intermediate with diverse imines, researchers can rapidly generate tetrahydroisoquinolone (THIQ) cores—a privileged scaffold class with profound and diverse biological activities 4.

CDI-activated Castagnoli-Cushman synthesis of THIQ scaffolds.

Biological Activity Profiles of Downstream THIQ Derivatives

The true biological value of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid is realized in its downstream THIQ derivatives. These compounds have been validated against several high-value therapeutic targets.

Apoptosis Regulation via Caspase Modulation

Evading apoptosis is a hallmark of cancer. THIQ derivatives synthesized via the CCR have demonstrated potent activity as caspase activity modulators 5. Specifically, these scaffolds can act as allosteric activators of executioner caspases (Caspase-3 and -7), bypassing upstream resistance mechanisms (such as Bcl-2 overexpression or death receptor mutations) to force malignant cells into programmed cell death 6.

THIQ-mediated modulation of caspase-dependent apoptosis pathways.

Neuroendocrine & Targeted Protein Degradation (PROTACs)

Beyond oncology, the THIQ core is a recognized modulator of adrenocorticotropic hormone (ACTH) receptors , offering therapeutic avenues for neuroendocrine disorders 4. Furthermore, recent advances in targeted protein degradation have utilized the Castagnoli-Cushman reaction to synthesize tetrahydroisoquinolone–glutarimide dyads . These dyads act as high-affinity ligands for Cereblon (CRBN), serving as the E3 ligase recruiting warhead in PROTAC (Proteolysis Targeting Chimera) design 7.

Quantitative Structure-Activity Data

The following table summarizes the biological targets and typical activity metrics for THIQ classes derived from ortho-substituted benzoic acid precursors:

| Therapeutic Target | THIQ Derivative Class | Primary Activity Metric | Mechanism of Action |

| Caspase-3/7 | THIQ-Carboxamides | EC₅₀: 0.5 - 1.5 µM | Pro-apoptotic allosteric activation 5 |

| ACTH Receptors | Substituted THIQ Cores | IC₅₀: 10 - 50 nM | Neuroendocrine receptor antagonism 4 |

| Cereblon (CRBN) | THIQ-Glutarimide Dyads | K_d: 100 - 500 nM | E3 Ubiquitin Ligase recruitment (PROTACs) 7 |

| Topoisomerase I | Indenoisoquinolines | IC₅₀: 0.1 - 1.0 µM | DNA cleavage complex stabilization 2 |

Experimental Methodology & Validation

To ensure scientific integrity, a protocol must be a self-validating system. Below is a complete workflow detailing the chemical activation of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid into a bioactive THIQ, followed immediately by the biological assay used to validate its pro-apoptotic function.

Workflow from intermediate activation to in vitro biological validation.

Protocol A: CDI-Mediated Castagnoli-Cushman Cyclocondensation

Traditional cyclic anhydrides are prone to hydrolysis. We utilize 1,1'-Carbonyldiimidazole (CDI) to generate a reactive acyl imidazole intermediate in situ, bypassing the need for unstable anhydride isolation 3.

-

Reagent Preparation: Dissolve 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous chlorobenzene.

-

Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the highly reactive CDI-activated intermediate back to the starting acid.

-

-

Intermediate Activation: Add CDI (1.2 eq). Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere until CO₂ evolution ceases.

-

Causality: CDI converts the carboxylic acid into an acyl imidazole. This acts as a ketene equivalent under thermal conditions, perfectly priming the molecule for cycloaddition.

-

-

Cycloaddition: Add the target imine (1.0 eq) to the solution. Elevate the reaction temperature to 150°C and stir for 16 hours 8.

-

Causality: The high thermal energy drives the formal[4+2] cyclocondensation between the enolized intermediate and the imine, forming the highly stable THIQ lactam ring.

-

-

Purification: Quench the reaction with aqueous NaHCO₃ to neutralize byproducts. Extract with ethyl acetate, concentrate, and purify the target diastereomers via Preparative RP-HPLC.

Protocol B: In Vitro Caspase-3 Fluorometric Validation Assay

To validate the biological activity of the synthesized THIQ derivative, we measure its ability to induce apoptosis via Caspase-3 activation in a target cancer cell line.

-

Cellular Treatment & Lysis: Plate HeLa cells at

cells/well. Treat with the purified THIQ derivative (10 µM) for 24 hours. Lyse the cells using a CHAPS-based lysis buffer (50 mM HEPES, 1% CHAPS, pH 7.4).-

Causality: CHAPS is a mild, zwitterionic detergent. It effectively ruptures the cellular membrane to release intracellular contents without denaturing the delicate tertiary structure of the caspase enzymes.

-

-

Substrate Incubation: Transfer 50 µL of lysate to a black 96-well microplate. Add 50 µM of the fluorogenic substrate Ac-DEVD-AMC and 10 mM Dithiothreitol (DTT).

-

Causality: The DEVD peptide sequence is highly specific to Caspase-3/7. DTT is critical; it acts as a reducing agent to maintain the catalytic cysteine residue in the caspase active site in its reduced (thiol) state, preventing oxidative inactivation.

-

-

Kinetic Measurement: Measure fluorescence kinetically (Excitation: 380 nm / Emission: 460 nm) every 5 minutes for 60 minutes at 37°C.

-

Causality: Taking kinetic rate measurements (slope of AMC release) rather than a single endpoint read eliminates false positives caused by potential autofluorescence of the synthesized THIQ compound.

-

References

-

Benchchem. 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid - Properties and Applications.1

-

Benchchem. Intramolecular Cyclization and Annulation Pathways.4

-

ResearchGate. Main molecular pathways of caspase-dependent apoptosis.6

-

MDPI. The Castagnoli–Cushman Reaction.2

-

ResearchGate. The Castagnoli–Cushman Reaction (Mechanistic Insights).3

-

ACS Publications. Skeletal Diversity in Combinatorial Fashion: A New Format for the Castagnoli–Cushman Reaction.8

-

Math-Net.Ru. Catalytic Castagnoli–Cushman reaction-based synthesis of tetrahydroisoquinolone–glutarimide dyads and their evaluation as potential cereblon ligands.7

-

ResearchGate. Caspase Activity Modulators as Anticancer Agents.5

Sources

- 1. 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid| [benchchem.com]

- 2. The Castagnoli–Cushman Reaction [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid| [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.mathnet.ru [m.mathnet.ru]

- 8. pubs.acs.org [pubs.acs.org]

preliminary toxicity studies of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid

Preliminary Toxicity Profiling of 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid: A Technical Guide for Preclinical Evaluation

Executive Summary

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid (CAS 2375261-91-7) is a highly versatile synthetic intermediate characterized by an ortho-substituted benzoic acid core and a cyclopropyl ketone side chain[1]. Its primary application in medicinal chemistry is as a precursor in the Castagnoli-Cushman cyclocondensation reaction, a powerful methodology used to construct tetrahydroisoquinolone (THIQ) scaffolds[2]. Because THIQs are privileged structures in the development of CNS therapeutics, antimalarials, and anticancer agents, evaluating the intrinsic toxicity of their precursors is a critical step in early-stage drug development.

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard checklists. Here, we dissect the causality behind specific toxicological assays, addressing the unique structural liabilities of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid, and provide self-validating protocols to ensure absolute data integrity.

Part 1: Mechanistic Toxicology & Structural Alerts

Before initiating empirical testing, we must perform a mechanistic evaluation of the molecule’s structural alerts to predict potential metabolic bottlenecks.

-

The Cyclopropyl Ketone Moiety: The cyclopropyl ring is a well-documented structural alert. Under single-electron transfer (SET) conditions—often mediated by Cytochrome P450 (CYP) enzymes in the liver—the aryl cyclopropyl ketone can be reduced to a ketyl radical anion[1]. This intermediate is highly prone to ring-opening, forming a distonic radical anion that can act as a mechanism-based inactivator of CYP enzymes or cause localized oxidative stress[1].

-

The Benzoic Acid Core: Carboxylic acids typically undergo Phase II metabolism via Uridine 5'-diphospho-glucuronosyltransferases (UGTs) to form acyl glucuronides. While primarily a detoxification route facilitating renal excretion, reactive acyl glucuronides can occasionally bind covalently to hepatic proteins, triggering idiosyncratic hepatotoxicity.

-

The Carbonyl Group: The ketone is subject to reduction by ubiquitous carbonyl reductases, yielding 2-(2-cyclopropyl-2-hydroxyethyl)benzoic acid[1].

Predicted metabolic pathways and structural liabilities of the target compound.

Part 2: Tier 1 - In Vitro Cytotoxicity Profiling

Rationale & Causality: Because the primary metabolic liabilities of this compound (CYP oxidation and glucuronidation) occur in the liver, we utilize the HepG2 (human liver carcinoma) cell line to assess hepatotoxicity. We pair this with MRC-5 (human lung fibroblast) cells to rule out non-specific, basal cytotoxicity.

Protocol: Self-Validating CellTiter-Glo Viability Assay This system is self-validating because it incorporates an internal positive control to confirm assay sensitivity and a vehicle control to baseline the luminescent signal.

-

Cell Seeding: Seed HepG2 and MRC-5 cells at a density of 10,000 cells/well in opaque 96-well plates. Incubate at 37°C, 5% CO₂ for 24 hours to allow adhesion.

-

Compound Preparation: Prepare serial dilutions of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid (0.1 µM to 100 µM) in DMSO. Critical Step: Ensure the final DMSO concentration in the culture media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

-

Treatment & Controls: Treat the cells for 48 hours. Include Tamoxifen (50 µM) as the positive control for cell death, and 0.1% DMSO as the negative vehicle control.

-

Quantification: Add 100 µL of CellTiter-Glo reagent per well to lyse the cells. Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure ATP-dependent luminescence, which is directly proportional to the number of metabolically active cells. Calculate the IC₅₀.

Part 3: Tier 2 - Genotoxicity (The Ames Test)

Rationale & Causality: Given the potential for the cyclopropyl group to form radical intermediates[1], we must determine if these metabolites can interact with DNA. The Bacterial Reverse Mutation Assay (Ames Test), standardized under OECD Guideline 471, detects point mutations and frameshifts. Testing must be conducted both with and without rat liver S9 fraction, as the parent compound may be benign until bioactivated by CYP450 enzymes.

Protocol: OECD 471 Pre-Incubation Method

-

Strain Preparation: Grow Salmonella typhimurium strains TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight in nutrient broth.

-

Pre-Incubation: In sterile tubes, combine 100 µL of the bacterial suspension, 500 µL of S9 mix (or phosphate buffer for the -S9 condition), and 50 µL of the test compound (dosed up to 5000 µ g/plate ). Incubate at 37°C for 20 minutes to allow metabolic activation.

-

Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin) to the tubes, vortex gently, and pour onto minimal glucose agar plates.

-

Incubation & Validation: Incubate plates at 37°C for 48–72 hours. Count the revertant colonies. Self-Validation: The assay is only valid if the positive control (e.g., 2-Aminoanthracene for +S9) induces a >3-fold increase in revertant colonies compared to the DMSO vehicle control.

Part 4: Tier 3 - In Vivo Acute Oral Toxicity

Rationale & Causality: If the compound clears in vitro safety thresholds, we establish the maximum tolerated dose and regulatory hazard classification using an in vivo model. We strictly utilize the OECD Guideline 425 Up-and-Down Procedure (UDP). This adaptive dosing method minimizes animal use while providing a statistically robust estimation of the median lethal dose (LD₅₀)[3].

Protocol: OECD 425 Up-and-Down Procedure

-

Preparation: Fast female nulliparous rats overnight prior to dosing to ensure consistent gastrointestinal absorption[3].

-

Initial Dosing: Administer a single oral gavage dose of the test compound to the first animal at the default starting dose of 175 mg/kg.

-

Observation: Observe the animal continuously for the first 4 hours, and periodically for 48 hours, monitoring for clinical signs of toxicity (e.g., tremors, lethargy, respiratory distress).

-

Adaptive Sequence: If the first animal survives, dose the second animal at a higher step (e.g., 550 mg/kg). If the first animal dies, dose the second animal at a lower step (e.g., 55 mg/kg)[3].

-

Termination: Continue this sequential, one-by-one dosing until the stopping criteria are met (e.g., 5 reversals of survival/death). Calculate the LD₅₀ using maximum likelihood estimation software.

Sequential preliminary toxicity screening workflow from in vitro to in vivo models.

Part 5: Data Interpretation & Go/No-Go Criteria

To facilitate rapid decision-making for drug development professionals, all quantitative data outputs from the aforementioned protocols should be evaluated against the following structured thresholds:

| Assay / Protocol | Endpoint Measured | Target Threshold ("Go" Decision) | Reference Control |

| CellTiter-Glo (HepG2) | Hepatotoxicity (IC₅₀) | IC₅₀ > 50 µM | Tamoxifen (IC₅₀ ~15 µM) |

| CellTiter-Glo (MRC-5) | Basal Cytotoxicity (IC₅₀) | IC₅₀ > 50 µM | Tamoxifen (IC₅₀ ~20 µM) |

| Ames Test (OECD 471) | Mutagenicity (Revertants) | < 2-fold increase over vehicle | 2-Aminoanthracene (+S9) |

| Acute Tox (OECD 425) | Median Lethal Dose (LD₅₀) | LD₅₀ > 2000 mg/kg (GHS Cat 5) | N/A (Adaptive Dosing) |

References

- 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid. Benchchem.

- The Castagnoli–Cushman Reaction. MDPI.

- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology (NIB).

- Acute Toxicology Test OECD 425. Toxicology IND.

Sources

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid for Pharmaceutical Development

Abstract

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid is a synthetic intermediate with potential applications in medicinal chemistry.[1] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, particularly its solubility and stability. This guide provides a comprehensive framework for characterizing these critical attributes. While specific experimental data for this compound is not extensively available in public literature, this document outlines the necessary protocols and theoretical considerations for its thorough investigation. We will delve into the rationale behind experimental designs, from solubility assessments in various media to the execution of forced degradation studies for identifying potential degradation pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap to generate the crucial data needed for advancing a compound from discovery to formulation.

Physicochemical Characterization: The Foundation

A comprehensive understanding of a molecule's inherent properties is the first step in any development program. For 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid, this involves both theoretical predictions and experimental determinations.

Molecular Structure and Functional Group Analysis

The structure of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid, with its carboxylic acid, ketone, and cyclopropyl functionalities, dictates its chemical behavior.[1] The carboxylic acid group suggests a pH-dependent solubility and potential for salt formation. The ketone and cyclopropyl groups may be susceptible to specific degradation pathways, such as reduction or oxidation.[1]

Predicted Physicochemical Properties

In the absence of extensive experimental data, in silico tools can provide valuable initial estimates of a compound's properties.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 204.22 g/mol | Influences diffusion and absorption. |

| pKa | ~4-5 (for the carboxylic acid) | Governs solubility and dissolution rate at different pH values. |

| logP | ~2-3 | Indicates lipophilicity, affecting absorption and distribution. |

| Aqueous Solubility | Low to moderate | A critical parameter for bioavailability. |

Note: These are estimated values and require experimental verification.

Aqueous and Solvent Solubility Determination: A Practical Guide

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following protocols outline the steps to experimentally determine the solubility of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid.

Experimental Workflow for Solubility Assessment

Caption: Workflow for solubility assessment of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid.

Protocol for Equilibrium Solubility Measurement

This method determines the thermodynamic solubility of the compound.

Materials:

-

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid

-

Phosphate buffers (pH 2.0, 4.5, 6.8, 7.4)

-

Purified water

-

HPLC-grade methanol and acetonitrile

-

Vials, shaker, centrifuge, HPLC system

Procedure:

-

Add an excess amount of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid to vials containing the different aqueous media.

-

Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.45 µm filter.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

A robust HPLC method is essential for accurate solubility and stability studies.

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Acetic Acid in Water, B: Acetonitrile |

| Gradient | 30-90% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm[2] |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Note: This is a starting point and the method should be fully validated for linearity, accuracy, and precision according to ICH guidelines.

Chemical Stability and Degradation Pathway Analysis

Understanding the stability of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid is crucial for determining its shelf-life and identifying potential degradation products that could impact safety and efficacy.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and pathways.

Caption: Workflow for forced degradation studies.

Protocol for Forced Degradation

Procedure:

-

Prepare solutions of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid in the stress conditions outlined in the diagram above.

-

For hydrolytic and oxidative stress, incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period.

-

For photostability, expose the solid and solution to light as per ICH Q1B guidelines.

-

For thermal stress, store the solid compound at an elevated temperature.

-

At specified time points, analyze the samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of the degradation products.

Potential Degradation Pathways

Based on the structure, several degradation pathways can be hypothesized:

-

Hydrolysis: The carboxylic acid functionality is generally stable, but under harsh conditions, reactions involving other parts of the molecule could be acid or base-catalyzed.

-

Oxidation: The ketone and the benzylic methylene bridge are potential sites of oxidation.[1] Baeyer-Villiger oxidation of the cyclopropyl ketone could lead to ring-opened products.[1]

-

Reduction: The ketone can be reduced to a secondary alcohol.[1]

-

Cyclopropyl Ring Opening: The cyclopropyl group, while generally stable, can undergo ring-opening under strong acidic conditions or in the presence of certain catalysts.[1]

Data Interpretation and Reporting

All experimental data should be meticulously documented and analyzed.

Solubility Data

| Medium | pH | Solubility (µg/mL) |

| Water | 7.0 | Experimental Value |

| 0.1 M HCl | 1.0 | Experimental Value |

| pH 4.5 Buffer | 4.5 | Experimental Value |

| pH 6.8 Buffer | 6.8 | Experimental Value |

| FaSSIF | 6.5 | Experimental Value |

| FeSSIF | 5.0 | Experimental Value |

Stability Data

| Stress Condition | Duration | % Degradation | Major Degradants (m/z) |

| 0.1 M HCl, 60°C | 24 h | Experimental Value | Experimental Value |

| 0.1 M NaOH, 60°C | 24 h | Experimental Value | Experimental Value |

| 3% H2O2, RT | 24 h | Experimental Value | Experimental Value |

| Light (ICH Q1B) | - | Experimental Value | Experimental Value |

| 60°C (solid) | 7 days | Experimental Value | Experimental Value |

Conclusion

While specific public data on the solubility and stability of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid is limited, this guide provides a robust framework for its comprehensive characterization. By following the outlined protocols, researchers can generate the necessary data to understand its physicochemical properties, enabling informed decisions in the drug development process, from lead optimization to formulation design. The insights gained from these studies are paramount for advancing this and other novel chemical entities towards clinical application.

References

-

PubChem. 2-(2-Oxoethyl)benzoic acid. [Link]

- Gomez-Lopera, S. A., et al. (2001). A simple HPLC method for the simultaneous determination of benzoic and sorbic acids in foodstuffs. Food Chemistry, 74(4), 527-532.

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.

- Avdeef, A. (2012).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- U.S. Food and Drug Administration. (2000).

-

Chiang Mai J. Sci. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

-

UPB Scientific Bulletin. (2010). HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF BENZOIC ACID IN BEVERAGES. [Link]

Sources

Predictive Metabolic Profiling and Experimental Validation of 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid

Executive Summary

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid (CAS 2375261-91-7) is a highly valued synthetic intermediate in organic and medicinal chemistry. It is primarily utilized as a substrate in the Castagnoli-Cushman cyclocondensation reaction to construct tetrahydroisoquinolone (THIQ) scaffolds—privileged structures frequently found in biologically active natural products and pharmaceuticals[1][2].

Despite its utility in synthesizing bioactive compounds, there is currently no available empirical data regarding the cellular permeability or biological metabolism of this specific compound in any human or non-human in vitro models[1]. Because empirical pharmacokinetic data is absent, drug development professionals must rely on predictive biotransformation modeling to anticipate its metabolic fate. This whitepaper establishes a predictive metabolic framework based on the molecule's functional groups and outlines a self-validating in vitro experimental workflow to empirically map its metabolic pathways.

Structural Analysis & Predictive Biotransformations

Rational drug design requires anticipating how host enzymes will interact with a xenobiotic's functional groups. Based on the chemical architecture of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid, we can predict three primary sites of metabolic liability:

Phase I: Oxidation and Reduction

-

The Cyclopropyl Ketone Moiety: The ketone carbonyl is highly susceptible to reduction by cytosolic Aldo-Keto Reductases (AKRs) and Carbonyl Reductases (CBRs). Chemically, this transformation mimics reduction via sodium borohydride, yielding the secondary alcohol 2-(2-cyclopropyl-2-hydroxyethyl)benzoic acid[1].

-

Cyclopropyl Ring Cleavage: The highly strained cyclopropyl ring is a frequent target for Cytochrome P450 (CYP) enzymes (particularly the CYP3A family). Under single-electron transfer conditions or CYP-mediated oxidation, the cyclopropyl group can undergo oxidative cleavage or direct aliphatic hydroxylation[1].

-

Methylene Bridge Oxidation: The

-carbon (the methylene group situated between the aromatic ring and the ketone) is electronically activated. This makes it a prime candidate for CYP-mediated hydroxylation, potentially leading to a highly reactive

Phase II: Conjugation

-

The Benzoic Acid Moiety: Carboxylic acids are classic substrates for Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) will likely catalyze the formation of an acyl glucuronide. Additionally, conjugation with glycine via glycine N-acyltransferase (GLYAT) to form a hippuric acid derivative is a well-documented clearance pathway for benzoic acid analogs.

Predicted Phase I and Phase II metabolic pathways of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid.

Quantitative Data: Predicted Mass Shifts

To facilitate LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) identification, the predicted biotransformations are quantified by their expected exact mass shifts.

Table 1: Predicted Metabolites and Exact Mass Shifts

| Biotransformation | Enzyme System | Formula Change | Expected Mass Shift (ΔDa) |

| Parent Compound | N/A | C₁₂H₁₂O₃ | 0.0000 |

| Ketone Reduction | AKR / CBR | + H₂ | +2.0157 |

| Aliphatic Hydroxylation | CYP450 | + O | +15.9949 |

| Acyl Glucuronidation | UGTs | + C₆H₈O₆ | +176.0321 |

| Glycine Conjugation | GLYAT | + C₂H₃NO | +57.0215 |

Experimental Protocol: In Vitro Metabolic Profiling

To transition from predictive modeling to empirical validation, a robust in vitro metabolic profiling assay using Human Liver Microsomes (HLMs) is required.

Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. It mandates the use of "minus-cofactor" controls to definitively distinguish true enzymatic biotransformations from spontaneous chemical degradation or matrix interference. Furthermore, an internal standard (Tolbutamide) is used to normalize extraction efficiency.

Step-by-Step Methodology

Step 1: Preparation of the Incubation Matrix

-

Prepare a 10 mM stock solution of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile.

-

In a 96-well plate, prepare the incubation matrix: 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Add pooled HLMs to achieve a final protein concentration of 1.0 mg/mL.

-

Causality Note: For Phase II UGT profiling, add Alamethicin (25 µg/mL) and pre-incubate on ice for 15 minutes. Why? UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide that permeabilizes the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site.

Step 2: Reaction Initiation and Time-Course Sampling

-

Spike the parent compound into the matrix to achieve a final concentration of 1 µM (keep final DMSO <0.1% to prevent CYP inhibition).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the cofactor mixture: 1 mM NADPH (for Phase I) and 2 mM UDPGA (for Phase II).

-

Control: For the minus-cofactor control wells, add an equivalent volume of phosphate buffer instead of cofactors.

-

Aliquot 50 µL of the reaction mixture at specific time points: 0, 15, 30, 60, and 120 minutes.

Step 3: Quenching and Protein Precipitation

-

Immediately transfer each 50 µL aliquot into 150 µL of ice-cold quenching solution (100% Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard).

-

Causality Note: The 3:1 ratio of organic solvent to aqueous buffer rapidly denatures the microsomal proteins, instantaneously halting enzymatic activity and precipitating the protein mass out of solution.

-

Vortex the plate for 2 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Transfer the clear supernatant to a clean plate for LC-HRMS analysis.

Self-validating in vitro LC-HRMS workflow for empirical metabolite identification.

LC-HRMS Analytical Parameters

To detect the parent compound and its metabolites, high-resolution mass spectrometry is employed.

Causality Note:Negative Electrospray Ionization (ESI-) is strictly prioritized for this compound. The presence of the free carboxylic acid moiety means the molecule will readily deprotonate to form [M-H]⁻ ions, providing vastly superior signal-to-noise ratios compared to positive ionization modes.

Table 2: Standardized LC-HRMS Parameters

| Parameter | Setting / Value |

| Analytical Column | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Ultrapure Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Elution Gradient | 5% B to 95% B over 10.0 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | ESI Negative (ESI-) |

| Mass Range (m/z) | 100 - 800 Da |

| Resolution | > 30,000 (FWHM) |

By executing this workflow, researchers can confidently transition the metabolic profile of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid from theoretical prediction to empirical certainty, thereby de-risking downstream applications of its structural derivatives.

References

-

Guranova, N., Yakovleva, L., Bakulina, O., Dar'in, D., & Krasavin, M. (2022). "Extending the Scope of the New Variant of the Castagnoli-Cushman Cyclocondensation onto o-Methyl Benzoic Acids Bearing Various Electron-Withdrawing Groups in the α-Position." Molecules, 27(21), 7211. Available at: [Link]

Sources

Application Note: In Vitro Evaluation and Cell Culture Protocol for 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid

Introduction & Scientific Rationale

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid (CAS: 2375261-91-7) is a critical synthetic intermediate featuring a cyclopropyl ketone side chain[1]. In medicinal chemistry, this compound is primarily utilized as a foundational building block in the Castagnoli-Cushman cyclocondensation (CCR) to construct 1,2,3,4-tetrahydroisoquinolone (THIQ) scaffolds[1][2]. THIQ derivatives are privileged structures that exhibit a broad spectrum of potent biological activities, including antimalarial[3], antifungal[4], and antiviral properties (such as the inhibition of SARS-CoV-2 post-entry replication)[5].

The Causality of Testing Intermediates: In drug development, evaluating the biological profile of synthetic intermediates in cell culture is a mandatory quality control step. When screening mature THIQ drug candidates, 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid must be employed as a baseline negative control. Testing this intermediate ensures that any observed phenotypic efficacy (e.g., viral inhibition or target engagement) is driven by the specific functionalization of the mature THIQ scaffold, rather than non-specific cytotoxicity or off-target effects inherent to the unreacted precursor[3][5].

Chemical Properties & Reagent Preparation

To ensure a self-validating experimental system, precise preparation of the compound is required. The cyclopropyl ketone moiety can be reactive; thus, fresh stock solutions should be prepared to prevent spontaneous degradation or solvent-mediated ring opening.

| Property / Parameter | Specification | Experimental Application |

| Chemical Formula | C12H12O3 | N/A |

| Molecular Weight | 204.22 g/mol | Required for molarity calculations. |

| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High solubility; ensures complete dissolution. |

| Stock Concentration | 10 mM | Standard stock for serial dilutions. |

| Storage Conditions | -20°C, protected from light | Prevents oxidative cleavage of the cyclopropyl group. |

| Max Assay DMSO (v/v) | ≤ 0.5% | Prevents solvent-induced cellular toxicity artifacts. |

Mechanistic Pathway

The following diagram illustrates the chemical trajectory of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid from a raw intermediate to a biologically active THIQ scaffold capable of target engagement.

Mechanistic pathway from intermediate to THIQ scaffold via Castagnoli-Cushman reaction.

Experimental Protocol: Cytotoxicity & Baseline Screening

This protocol details the in vitro cytotoxicity assay using Calu-3 human lung epithelial cells. Calu-3 is a standard model for evaluating respiratory viral inhibitors[5], making it the ideal cell line for counter-screening THIQ precursors.

Phase 1: Cell Culture and Seeding

Causality Note: Cells must be seeded at an optimized density to ensure they remain in the logarithmic growth phase during the 48-hour compound exposure. Over-confluent cells will undergo contact inhibition, artificially skewing viability data.

-

Cultivate Calu-3 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

-

Detach cells using 0.25% Trypsin-EDTA and neutralize with complete media.

-

Count cells and adjust the suspension to

cells/mL. -

Dispense 100 μL of the cell suspension (10,000 cells/well) into a 96-well opaque-walled tissue culture plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cellular adherence and recovery.

Phase 2: Compound Treatment

Causality Note: A 10-point serial dilution is used to generate a robust dose-response curve. Maintaining a constant DMSO concentration across all wells is critical to isolate the chemical toxicity of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid from solvent toxicity.

-

Prepare a 2X working stock of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid in complete DMEM.

-

Perform a 1:3 serial dilution to generate concentrations ranging from 200 μM down to 0.01 μM (2X concentrations).

-

Add 100 μL of the 2X compound solutions to the respective wells containing 100 μL of media (Final concentration range: 100 μM to 0.005 μM).

-

Include a Vehicle Control (0.5% DMSO in media) and a Positive Control (e.g., 10% DMSO or a known cytotoxic agent like Puromycin) to validate assay dynamic range.

-

Incubate the plate for 48 hours at 37°C.

Phase 3: Viability Readout (CellTiter-Glo)

Causality Note: We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than colorimetric assays (like MTT). The ketone moiety of the intermediate can occasionally cause redox interference with tetrazolium salts; measuring ATP provides a direct, interference-free correlation to metabolically active cells.

-

Equilibrate the 96-well plate and the CellTiter-Glo reagent to room temperature for 30 minutes.

-

Add 100 μL of CellTiter-Glo reagent directly to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Record luminescence using a microplate reader (integration time: 0.5–1.0 second per well).

Experimental Workflow

Step-by-step cell culture workflow for evaluating compound cytotoxicity.

Data Presentation & Expected Outcomes

Calculate the half-maximal cytotoxic concentration (

| Compound Tested | Role in Assay | Expected | Expected | Interpretation |

| 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid | Baseline Intermediate | > 100 μM | > 100 μM (Inactive) | Scaffold is non-toxic and biologically inert on its own. |

| Mature THIQ Derivative (e.g., trans-1) | Active Drug Candidate | > 200 μM | ~ 2.78 μM | High potency driven by specific functionalization[5]. |

| Vehicle Control (0.5% DMSO) | Negative Control | N/A (100% Viability) | N/A | Validates that solvent does not impact cells. |

References

Sources

- 1. 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid| [benchchem.com]

- 2. The Castagnoli–Cushman Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hit-to-Lead Studies for the Antimalarial Tetrahydroisoquinolone Carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of tetrahydroisoquinolone-4-carboxylic acid derivatives [nyxxb.cn]

- 5. Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vivo Formulation Strategies for 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid

Executive Summary

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid (CAS 2375261-91-7) is a highly valued synthetic intermediate, widely recognized for its utility in the Castagnoli-Cushman cyclocondensation reaction to construct complex tetrahydroisoquinolone scaffolds[1]. As research progresses into the biological evaluation of this compound and its direct derivatives, scientists face significant formulation challenges.

The molecule exhibits a dual physicochemical nature: a highly lipophilic cyclopropyl ketone side chain paired with a polar, ionizable benzoic acid core[1]. Furthermore, strong intermolecular hydrogen bonding and π-π stacking within its crystal lattice create a high energy barrier to aqueous dissolution[2]. This application note provides field-proven, causality-driven protocols to successfully solubilize 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid for in vivo preclinical studies, ensuring high bioavailability and physiological tolerability.

Physicochemical Profiling & Solubilization Rationale

To design a self-validating formulation system, experimental choices must be grounded in the compound's intrinsic properties. Table 1 summarizes the physicochemical profile and the logical implications for solubilization.

Table 1: Physicochemical Properties & Solubilization Impact

| Property | Value | Solubilization Implication (Causality) |

| CAS Number | 2375261-91-7[1] | Unique identifier for sourcing and tracking. |

| Molecular Weight | 204.225 g/mol [1] | The small molecular size is highly favorable for micellar entrapment (surfactants) and hydrophobic cavity inclusion (cyclodextrins). |

| Functional Groups | Carboxylic acid, Ketone, Cyclopropyl[1] | Confers amphiphilic potential. The ionizable -COOH group is the primary target for aqueous salt formation. |

| Estimated pKa | ~4.0 - 4.5 | The compound will be >99.9% ionized at physiological pH (7.4), allowing for complete deprotonation into a highly soluble carboxylate anion. |

| Lattice Interactions | Hydrogen bonding, π-π stacking[2] | High crystal lattice energy requires strong hydrogen-bond acceptors (e.g., DMSO) or thermal energy (sonication/heat) for initial disruption. |

Experimental Workflows & Decision Matrix

The selection of a formulation strategy is dictated entirely by the intended route of administration. Intravenous (IV) routes require strict avoidance of high-concentration organic solvents to prevent hemolysis and localized precipitation. Conversely, Oral (PO) and Intraperitoneal (IP) routes can tolerate co-solvent/micellar systems that enhance gastrointestinal permeability[3].

Fig 1. Decision matrix and causality-driven workflow for formulating 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid.

Detailed Step-by-Step Methodologies

Protocol A: Co-Solvent & Micellar Dispersion (Standard for PO / IP)

This protocol utilizes a standard 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline vehicle, which is highly effective for benzoic acid derivatives[4][5]. The sequential addition of these excipients is critical to prevent the drug from crashing out of solution.

Target Concentration: 2.0 mg/mL

-

Weighing: Accurately weigh 2.0 mg of the compound into a sterile glass vial.

-

Lattice Disruption: Add 100 µL of DMSO (10% v/v). Vortex vigorously and sonicate for 2-5 minutes.

-

Causality: DMSO acts as a powerful aprotic solvent. Its high dielectric constant is required to break the hydrogen bonding and π-π stacking of the crystal lattice[2].

-

Validation Checkpoint: The solution must be completely clear. Do not proceed if particulates remain.

-

-

Miscible Carrier Addition: Add 400 µL of PEG400 (40% v/v). Vortex thoroughly.

-

Causality: PEG400 acts as a miscible co-solvent that lowers the dielectric constant of the final mixture, preventing the lipophilic cyclopropyl group from precipitating during aqueous dilution[3].

-

-

Micelle Preparation: Add 50 µL of Tween 80 (5% v/v). Vortex vigorously.

-

Causality: Tween 80 is a non-ionic surfactant with excellent biocompatibility[6]. It coats the hydrophobic moieties of the solvated drug, preparing the system to form stable nano-micelles upon aqueous dilution.

-

-

Aqueous Dispersion: Add 450 µL of sterile Saline (0.9% NaCl) dropwise while continuously vortexing.

-

Causality: Dropwise addition prevents localized zones of high water concentration, which could trigger rapid nucleation and Ostwald ripening.

-

Validation Checkpoint: The final formulation must be a clear, transparent solution. Opalescence indicates micellar overload.

-

Protocol B: pH-Driven Aqueous Solubilization (Standard for IV)

For intravenous administration, organic solvents should be minimized. This protocol exploits the ionizable carboxylic acid group to create a highly soluble sodium salt in situ.

Target Concentration: 5.0 mg/mL

-

Suspension: Weigh 5.0 mg of the compound and suspend it in 800 µL of sterile ddH₂O. (The suspension will be cloudy).

-

Deprotonation: Add 1 M NaOH in 2 µL increments while continuously stirring.

-

Causality: The strong base deprotonates the carboxylic acid (pKa ~4.2), converting the lipophilic free acid into a highly water-soluble sodium carboxylate salt.

-

Validation Checkpoint: The cloudy suspension will rapidly transition into a crystal-clear solution once the stoichiometric equivalent of base is reached.

-

-

Physiological Buffering: Back-titrate with 10X PBS to buffer the solution to a final pH of 7.4 - 8.0.

-

Causality: Injecting highly alkaline solutions intravenously causes hemolysis and phlebitis. Buffering ensures physiological tolerability while keeping the pH well above the pKa to maintain ionization.

-

-

Volume Adjustment: Q.S. (Quantum satis) to 1.0 mL with sterile ddH₂O.

Protocol C: Cyclodextrin Inclusion Complexation (Alternative for SC / IV)

If pH adjustment causes tissue irritation at the injection site, cyclodextrins offer a neutral-pH alternative by shielding the hydrophobic regions of the molecule.

Target Concentration: 2.0 - 5.0 mg/mL

-

Vehicle Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in sterile saline.

-

Complexation: Add the required volume of the HP-β-CD solution directly to the weighed compound.

-

Thermodynamic Activation: Vortex and sonicate the mixture in a water bath at 37°C for 15-30 minutes.

-

Causality: Heat and sonication provide the thermodynamic energy required for the lipophilic cyclopropyl ketone and aromatic ring to insert into the hydrophobic inner cavity of the cyclodextrin, forming a stable inclusion complex.

-

Validation Checkpoint: Confirm the absence of particulates via visual inspection against a dark background.

-

Quality Control & In Vivo Considerations

-

Sterility: All formulations intended for in vivo use (especially IV and IP) must be passed through a 0.22 µm Polyethersulfone (PES) syringe filter prior to dosing. PES is recommended over Nylon or PTFE due to its low protein and drug-binding characteristics.

-

Metastability & Fresh Preparation: Formulations utilizing co-solvents (Protocol A) often exist in a metastable supersaturated state. It is a strict requirement to prepare these working solutions fresh on the day of dosing[5]. Prolonged storage at room temperature or refrigeration can lead to slow crystallization.

-

Vehicle Toxicity Controls: Always administer the exact corresponding vehicle (without the drug) to the control group of animals to baseline any mild inflammatory responses caused by Tween 80 or PEG400[6].

References

-

MDPI (Pharmaceutics). Preparation, Characterization, and In Vivo Evaluation of an Oral Multiple Nanoemulsive System. URL:[Link] (Cited in text as[3])

-

National Institutes of Health (PMC). An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery. URL:[Link] (Cited in text as[6])

Sources

- 1. 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid| [benchchem.com]

- 2. 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid| [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzoic acid (Standard) | TargetMol [targetmol.com]

- 5. Benzoic acid | Endogenous Metabolite | Antifungal | TargetMol [targetmol.com]

- 6. An Overview of Nanoemulgels for Bioavailability Enhancement in Inflammatory Conditions via Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput LC-MS/MS Analytical Method for the Quantification of 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid in Biological Matrices

Executive Summary

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid (CAS: 2375261-91-7) is a highly versatile benzoic acid derivative featuring a cyclopropyl ketone side chain. It is widely utilized as a synthetic intermediate in medicinal chemistry—particularly in the Castagnoli-Cushman cyclocondensation for constructing privileged tetrahydroisoquinolone scaffolds—and is frequently monitored in cellular uptake and pharmacokinetic assays[1].

As drug development pipelines accelerate, the need for rigorous, reproducible quantification of this compound in complex biological matrices (e.g., plasma, serum, and cell lysates) is paramount. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology, engineered to meet the stringent bioanalytical method validation (BMV) guidelines set forth by the FDA and ICH M10[2].

Methodological Rationale: The Causality of Assay Design

To transition from a basic protocol to a highly reliable bioanalytical assay, every experimental parameter must be driven by the physicochemical properties of the analyte.

-

Ionization Strategy (ESI-) : The molecule contains both a ketone and a carboxylic acid moiety. The carboxylic acid is highly acidic and readily donates a proton. Therefore, Negative Electrospray Ionization (ESI-) is selected to generate a stable deprotonated precursor ion

. -

Mobile Phase Causality : While 0.1% Formic Acid is the gold standard for positive mode LC-MS, it suppresses ionization in negative mode by forcing the analyte into its neutral state. By utilizing 10 mM Ammonium Acetate (pH ~6.8) as the aqueous mobile phase, the carboxylic acid remains predominantly deprotonated in solution, maximizing the

ion yield during electrospray droplet desolvation. -

Extraction Logic (Acidified LLE) : Biological matrices contain endogenous phospholipids that cause severe ion suppression. Simple protein precipitation (PPT) fails to remove these lipids. We employ Liquid-Liquid Extraction (LLE). By deliberately acidifying the plasma with 5% Formic Acid prior to extraction, we protonate (neutralize) the carboxylic acid group. This neutral state drastically increases the compound's lipophilicity, driving its partition into the organic extraction solvent (Ethyl Acetate) while leaving polar matrix components behind.

-

Internal Standard (IS) : A Stable Isotope-Labeled (SIL) analog (e.g.,

-2-(2-Cyclopropyl-2-oxoethyl)benzoic acid) is utilized to dynamically correct for extraction losses and matrix-induced ion suppression, fulfilling FDA mandates for quantitative rigor[3].

Experimental Protocols

System Suitability and Self-Validation

A trustworthy protocol must be a self-validating system. Before executing any analytical batch, the following System Suitability Test (SST) sequence must be injected to prove the system is fit-for-purpose[4]:

-

Double Blank (Matrix only) : Verifies the absence of endogenous isobaric interferences at the analyte's retention time.

-

Zero Sample (Matrix + IS) : Validates that the SIL-IS does not contain unlabeled analyte impurities (evaluating isotopic cross-talk).

-

LLOQ Sample : Confirms that the Signal-to-Noise (S/N) ratio is

and mass accuracy is within 5 ppm before the batch is allowed to proceed.

Sample Preparation Workflow (Acidified LLE)

Workflow for the Liquid-Liquid Extraction (LLE) of 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid.

Step-by-Step LLE Procedure:

-

Aliquot : Transfer 50 µL of biological sample (plasma, serum, or cell lysate) into a 2.0 mL microcentrifuge tube.

-

Spike : Add 10 µL of the SIL-IS working solution (100 ng/mL in 50% Methanol). Vortex for 10 seconds.

-

Acidify : Add 10 µL of 5% Formic Acid in water to drop the pH

. Vortex for 10 seconds. -

Extract : Add 600 µL of LC-MS grade Ethyl Acetate. Vortex vigorously for 3 minutes to ensure complete partitioning.

-

Phase Separation : Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Transfer & Evaporate : Carefully transfer 500 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

-

Reconstitute : Resuspend the dried extract in 100 µL of Initial Mobile Phase (90% A / 10% B). Vortex for 2 minutes, then inject 2 µL into the LC-MS/MS.

LC-MS/MS Instrumental Conditions

Chromatography (UHPLC):

-

Column : Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Column Temperature : 40°C

-

Mobile Phase A : 10 mM Ammonium Acetate in Water (pH ~6.8)

-

Mobile Phase B : 100% Acetonitrile

-

Flow Rate : 0.4 mL/min

-

Gradient :

-

0.0 - 0.5 min: 10% B

-

0.5 - 2.5 min: Linear ramp to 95% B

-

2.5 - 3.5 min: Hold at 95% B (Column wash)

-

3.5 - 4.0 min: Return to 10% B (Equilibration)

-

Mass Spectrometry (Triple Quadrupole):

-

Ionization Mode : Negative Electrospray Ionization (ESI-)

-

Capillary Voltage : -2.5 kV

-

Desolvation Temperature : 450°C

MRM transition logic for 2-(2-Cyclopropyl-2-oxoethyl)benzoic acid in negative ESI mode.

Method Validation & Acceptance Criteria

In accordance with FDA Bioanalytical Method Validation Guidelines[2][4], the assay must be fully validated across multiple parameters before being applied to study samples. The quantitative data criteria are summarized below:

| Validation Parameter | Acceptance Criteria (FDA / ICH M10) | Expected Assay Performance |

| Linearity & Range | 1.0 to 1,000 ng/mL ( | |

| Lower Limit of Quantitation (LLOQ) | Precision (CV) | 1.0 ng/mL (S/N > 10) |

| Intra-day & Inter-day Precision | CV | Typically |

| Accuracy | Mean value within | 92.0% – 106.5% |

| Extraction Recovery | Consistent across QC levels; CV | |

| Matrix Effect | IS-normalized Matrix Factor CV | |

| Bench-top Stability | Deviation | Stable up to 48 hours |

References

- Benchchem. "2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid - Description and Applications." Benchchem.

- Resolvemass. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolvemass.

- Benchchem. "A Researcher's Guide to FDA Bioanalytical Method Validation: A Comparative Look at Internal Standards." Benchchem.

- Infinix Bio. "Cost-effective FDA method validation: Key Parameters for Method Validation." Infinix Bio.

Sources

Application Note: 2-(2-Cyclopropyl-2-oxoethyl)benzoic Acid as a Scaffold for Tetrahydroisoquinolone-Based Protease Inhibitor Assays

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Fragment-Based Drug Discovery (FBDD), Castagnoli-Cushman Reaction (CCR), Matrix Metalloproteinase (MMP) Inhibition Assays.

Introduction & Scientific Rationale

2-(2-Cyclopropyl-2-oxoethyl)benzoic acid (CAS: 2375261-91-7) is a highly versatile, ortho-substituted benzoic acid derivative characterized by an electron-withdrawing cyclopropyl ketone side chain [1]. While the bare compound itself lacks the complex 3D pharmacophore required for direct, high-affinity enzyme inhibition, it is a highly prized synthetic precursor in medicinal chemistry.